molecular formula C13H13N3O3 B046764 Bemoradan CAS No. 123169-88-0

Bemoradan

Cat. No.: B046764
CAS No.: 123169-88-0
M. Wt: 259.26 g/mol
InChI Key: XZPGINPFWXLYNW-UHFFFAOYSA-N
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Description

Bemoradan is a potent, long-acting, orally active inotropic vasodilator and a novel cardiotonic agent. It is primarily used in the research of congestive heart failure due to its ability to inhibit the enzyme phosphodiesterase fraction III . This compound is known for its selective inhibition of this enzyme, which plays a crucial role in cardiovascular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bemoradan involves the acylation of benzoxazolin-2-one with propionic anhydride in the presence of phosphorus pentoxide and methanesulfonic acid to yield 6-propionylbenzoxazolin-2-one. This intermediate is then treated with chloroacetyl chloride to produce 7-propionyl-3,4-dihydro-3-oxo-1,4-benzoxazine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bemoradan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different pharmacological properties .

Scientific Research Applications

Bemoradan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of phosphodiesterase enzymes.

    Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate.

    Medicine: Explored as a potential treatment for congestive heart failure and other cardiovascular diseases.

    Industry: Utilized in the development of new cardiotonic agents and vasodilators

Mechanism of Action

Bemoradan exerts its effects by selectively inhibiting phosphodiesterase fraction III, an enzyme that breaks down cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate in cardiac and vascular smooth muscle cells, leading to enhanced cardiac contractility and vasodilation . This mechanism makes this compound a potent inotropic and vasodilator agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bemoradan

This compound is unique due to its long-acting nature and high potency as a phosphodiesterase fraction III inhibitor. It has a longer duration of action compared to other similar compounds, making it a valuable agent in the research and potential treatment of congestive heart failure .

Properties

IUPAC Name

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGINPFWXLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869548
Record name 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112018-01-6, 123169-88-0
Record name Bemoradan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemoradan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMORADAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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